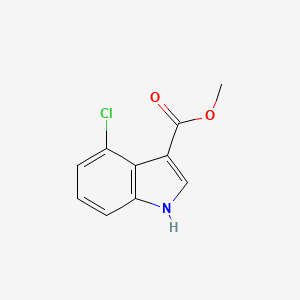
Methyl 4-chloro-1H-indole-3-carboxylate
Descripción general
Descripción
“Methyl 4-chloro-1H-indole-3-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives can be prepared using various methods. For instance, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction . Another method utilized methyl 1H-indole-3-carboxylate as a starting material and introduced various ligands into the indole molecule to synthesize novel indole 3-substituted-[1,2,4]triazole derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Aplicaciones Científicas De Investigación
1. Biotechnological Production for Industrial Applications
- Application Summary : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results or Outcomes : This approach has led to the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
2. Preparation of Tryptophan Dioxygenase Inhibitors
- Application Summary : Methyl indole-4-carboxylate is used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : These inhibitors are potential anticancer immunomodulators .
3. Preparation of Cytotoxic Agents
- Application Summary : Methyl indole-4-carboxylate is used as a reactant for the preparation of cytotoxic agents against multidrug-resistant cancer cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
4. Synthesis of Selected Alkaloids
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The reaction of indole derivatives in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield (88%). Finally, the methylation reaction of the compound using MeI afforded phytoalexin in a high yield (97%) .
- Results or Outcomes : This approach has led to the synthesis of selected alkaloids .
5. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
6. Preparation of Inhibitors for β-tryptase
- Application Summary : Methyl indole-4-carboxylate is used as a reactant for the preparation of inhibitor for β-tryptase .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
7. Protein Kinase C Alpha (PKCα) Inhibitors
- Application Summary : Methyl indole-3-carboxylate can be used in the preparation of Protein Kinase C Alpha (PKCα) inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
8. Inhibitors of the C-terminal Domain of RNA Polymerase II
- Application Summary : Methyl indole-3-carboxylate can be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
9. Kinase Insert Domain Receptor (KDR) Inhibitors
- Application Summary : Methyl indole-3-carboxylate can be used in the preparation of Kinase Insert Domain Receptor (KDR) inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
10. Organocatalysts for the Anti-Mannich Reaction
- Application Summary : Methyl indole-3-carboxylate can be used in the preparation of organocatalysts for the anti-Mannich reaction .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOPGKVFHCXUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542295 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1H-indole-3-carboxylate | |
CAS RN |
101909-42-6 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



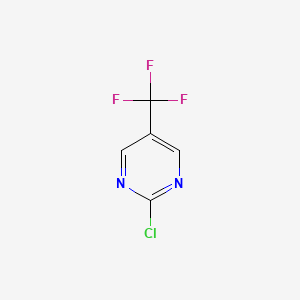
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
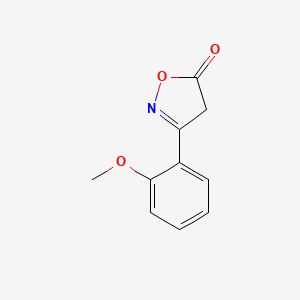
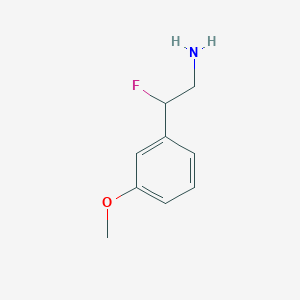
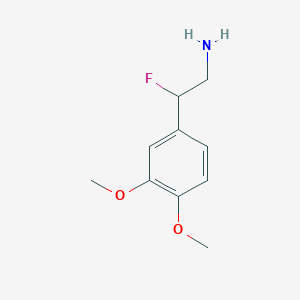
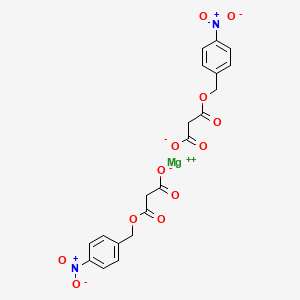
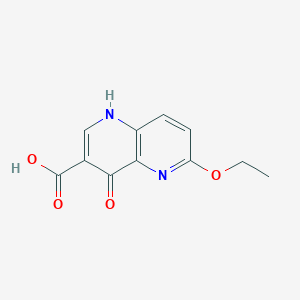
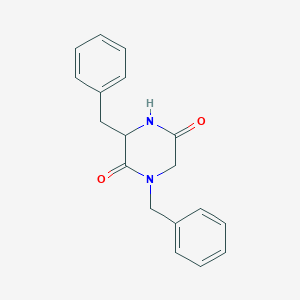
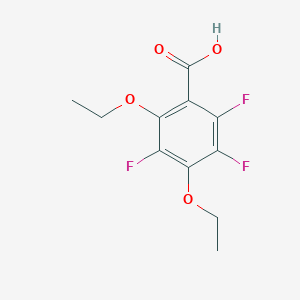
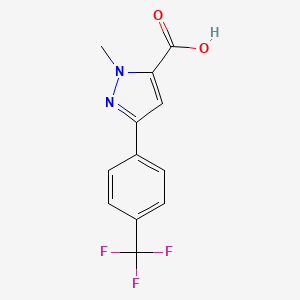
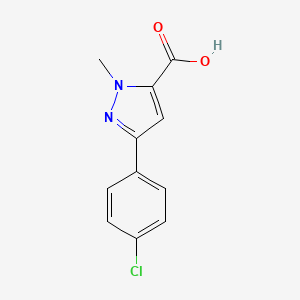
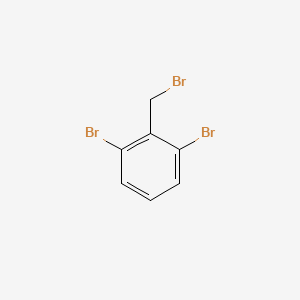
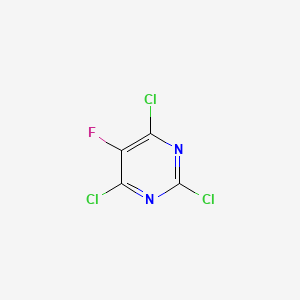
![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)